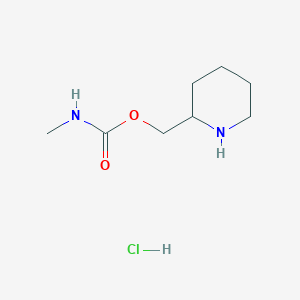

piperidin-2-ylmethyl N-methylcarbamate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Piperidin-2-ylmethyl N-methylcarbamate hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2 and a molecular weight of 208.68 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Wirkmechanismus

Mode of Action

It’s known that the mechanism includes two iridium(iii)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst . The first amination is intermolecular (hydroxyamine intermediate formation), and the second is intramolecular .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-2-ylmethyl N-methylcarbamate hydrochloride involves the reaction of piperidine with methyl isocyanate in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of the carbamate linkage facilitated by the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the methyl isocyanate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions

Piperidin-2-ylmethyl N-methylcarbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted carbamates or other derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Piperidin-2-ylmethyl N-methylcarbamate hydrochloride has diverse applications across several scientific domains:

Chemistry

- Building Block for Synthesis : It is utilized as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desired properties.

Biology

- Biological Activity Studies : This compound is studied for its interactions with biological targets, including enzymes and receptors. It has been shown to possess potential enzyme inhibition capabilities, which could be beneficial in modulating metabolic pathways.

Medicine

- Therapeutic Potential : Research indicates that piperidin derivatives, including this compound, may have therapeutic effects in treating various diseases:

- Antimicrobial Activity : Exhibits activity against a range of pathogens, showing promise in combating antibiotic-resistant strains.

- Anticancer Properties : In vitro studies have demonstrated that it can induce apoptosis in cancer cells at low concentrations, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Animal model studies indicate that it may reduce neuroinflammation and protect neuronal cells from oxidative stress, highlighting its relevance in neurodegenerative disease research.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of piperidin derivatives against various bacterial strains. The results indicated significant antibacterial activity, particularly against resistant strains, suggesting modifications in the piperidine structure enhance potency.

Case Study 2: Cancer Cell Line Testing

In vitro testing on multiple cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 0.62 µM. This finding supports its potential development as an anticancer therapeutic.

Case Study 3: Neuroprotective Mechanism

Research involving animal models demonstrated that this compound could mitigate neuroinflammation and protect neuronal cells from oxidative stress. These results underscore its potential application in treating neurodegenerative diseases such as Alzheimer's.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Carbaryl: Another carbamate insecticide with similar chemical structure and applications.

Piperidine derivatives: Various piperidine-based compounds used in pharmaceuticals and agrochemicals.

Uniqueness

Piperidin-2-ylmethyl N-methylcarbamate hydrochloride is unique due to its specific combination of piperidine and carbamate functionalities, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .

Biologische Aktivität

Piperidin-2-ylmethyl N-methylcarbamate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores its biological activity, focusing on structure-activity relationships (SAR), enzyme interactions, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, which is a common motif in medicinal chemistry. The presence of the carbamate functional group contributes to its biological activity, particularly in inhibiting cholinesterase enzymes.

Biological Activity Overview

- Enzyme Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing cognitive functions or serving as a mechanism for treating neurodegenerative diseases.

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the piperidine ring and the carbamate moiety significantly affect inhibitory potency. For instance, studies have shown that substituents on the piperidine ring can enhance or diminish activity against AChE and BChE, with some derivatives exhibiting nanomolar IC50 values .

Enzyme Inhibition Studies

A series of compounds derived from this compound were tested for their inhibitory effects on cholinesterases. The findings are summarized in Table 1.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Notes |

|---|---|---|---|

| 1 | 0.038 | 0.015 | Most potent inhibitor |

| 2 | 0.045 | 0.020 | Moderate activity |

| 3 | 0.060 | 0.030 | Lower activity than 1 |

| 4 | 0.080 | 0.050 | Least active |

Table 1: Inhibitory Activity of Piperidine Derivatives

Case Studies

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers found that it significantly improved cognitive function in animal models of Alzheimer's disease by enhancing cholinergic transmission through AChE inhibition .

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of piperidine derivatives, including this compound, revealing promising antibacterial activity against various strains of bacteria . The mechanism was attributed to disruption of bacterial cell wall synthesis.

Eigenschaften

IUPAC Name |

piperidin-2-ylmethyl N-methylcarbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-9-8(11)12-6-7-4-2-3-5-10-7;/h7,10H,2-6H2,1H3,(H,9,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYROWYCZRGVCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OCC1CCCCN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.